molecular formula C23H22N4O2S B10989480 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10989480
M. Wt: 418.5 g/mol
InChI Key: GXDCBTWMBSOJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of indole, thiadiazole, and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Benzyloxy Group:

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.

    Coupling of the Indole and Thiadiazole Units: This step involves the formation of a carbon-nitrogen bond between the indole and thiadiazole units, typically through amide bond formation using coupling reagents like EDCI or DCC.

    Final Assembly: The final step involves the coupling of the intermediate with the propanamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiadiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at specific sites, such as the amide bond, using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and thiadiazole rings.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.

Scientific Research Applications

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a tool compound in biochemical assays.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.

Mechanism of Action

The mechanism of action of 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The indole and thiadiazole rings can interact with enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity or selectivity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • 3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide

Uniqueness

3-(6-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C23H22N4O2S/c28-21(24-23-26-25-22(30-23)18-6-7-18)11-13-27-12-10-17-8-9-19(14-20(17)27)29-15-16-4-2-1-3-5-16/h1-5,8-10,12,14,18H,6-7,11,13,15H2,(H,24,26,28)

InChI Key

GXDCBTWMBSOJQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.